

Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Boc-Cys(Npys)-OH	
Cat. No.:	B558590	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, commonly abbreviated as **Boc-Cys(Npys)-OH**, is a pivotal cysteine derivative employed extensively in peptide chemistry. Its unique trifunctional nature, possessing a temporary Nα-Boc protecting group, a selectively cleavable S-Npys protecting group, and a reactive carboxylic acid, renders it an invaluable tool for the synthesis of complex peptides and proteins. This technical guide provides an in-depth overview of the structure, synthesis, and key applications of **Boc-Cys(Npys)-OH**, with a focus on its role in solid-phase peptide synthesis (SPPS) and the strategic formation of disulfide bonds. Detailed experimental protocols and data are presented to facilitate its practical application in research and drug development.

Structure and Physicochemical Properties

Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine is an L-cysteine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol group of the side chain is modified to form a disulfide bond with 3-nitro-2-thiopyridine.

Chemical Structure:

The key structural features are the acid-labile Boc group, which allows for temporary protection of the N-terminus during peptide synthesis, and the S-(3-nitro-2-pyridylthio) (Npys) group,



which serves as a thiol-activating moiety. The Npys group is stable to acidic conditions used for Boc removal but can be selectively cleaved by thiols, making it ideal for the directed formation of unsymmetrical disulfide bonds.[1][2]

Physicochemical Data:

A summary of the key physicochemical properties of N α -Boc-S-(3-nitro-2-pyridylthio)-L-cysteine is presented in Table 1.

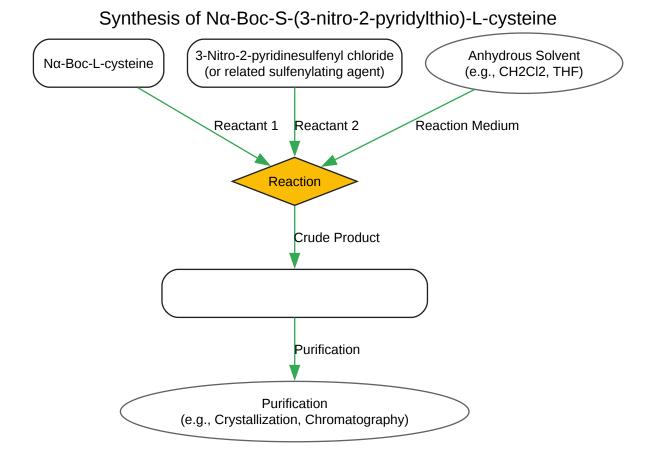
Property	Value	Reference(s)
CAS Number	76880-29-0	[3]
Molecular Formula	C13H17N3O6S2	[3]
Molecular Weight	375.42 g/mol	[3]
Appearance	Yellow or light yellowish powder	[4]
Melting Point	~160 °C (decomposes)	
Optical Rotation	$[\alpha]^{20}/D$ $-94\pm5^{\circ}$, c = 1% in methanol	
Purity	≥98.5%	[4]
Storage Conditions	0 - 8 °C	[4]

Note: Specific spectral data such as detailed 1H NMR, 13C NMR, IR, and mass spectrometry peak lists for $N\alpha$ -Boc-S-(3-nitro-2-pyridylthio)-L-cysteine are not readily available in the public domain through standard literature searches. Researchers should perform their own analytical characterization upon synthesis or purchase.

Synthesis of N α -Boc-S-(3-nitro-2-pyridylthio)-L-cysteine

The synthesis of N α -Boc-S-(3-nitro-2-pyridylthio)-L-cysteine involves the reaction of N α -Boc-L-cysteine with a sulfenylating agent. The general synthetic strategy is outlined below.





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Figure 1: General synthesis pathway for the target compound.

Experimental Protocol: Synthesis of N α -Boc-S-(3-nitro-2-pyridylthio)-L-cysteine

This protocol is based on the general principles of sulfenylation of thiols.

Materials:

- Nα-Boc-L-cysteine
- 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) or 2,2'-Dithiobis(3-nitropyridine)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)



- Base (e.g., triethylamine, diisopropylethylamine), if starting from the free thiol and a sulfenyl halide.
- Stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Dissolve Nα-Boc-L-cysteine in the anhydrous solvent under an inert atmosphere.
- If using a sulfenyl halide, add the base to the solution.
- Slowly add a solution of the 3-nitro-2-pyridinesulfenylating agent (e.g., Npys-Cl) in the same anhydrous solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
- Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
- Upon completion, the reaction mixture is typically washed with aqueous solutions to remove by-products and unreacted starting materials.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by crystallization or column chromatography, to yield the final Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine.

Applications in Peptide Synthesis and Drug Development

The primary application of N α -Boc-S-(3-nitro-2-pyridylthio)-L-cysteine is as a building block in solid-phase peptide synthesis (SPPS) for the introduction of a cysteine residue whose thiol group is activated for disulfide bond formation.[2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

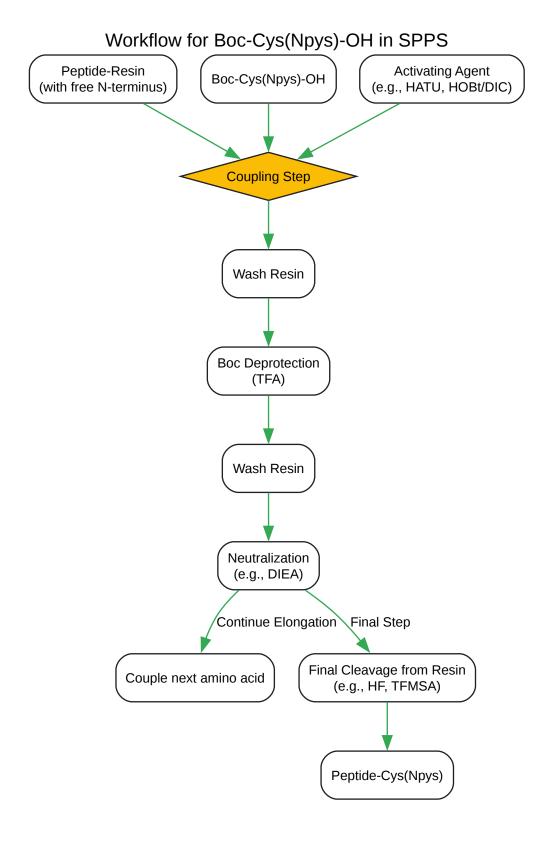






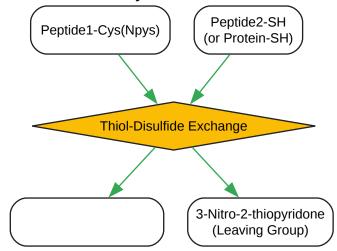
Boc-Cys(Npys)-OH is particularly useful in Boc-based SPPS. It is stable to the repetitive trifluoroacetic acid (TFA) treatments used for the deprotection of the N α -Boc group.[2] While it can be used in Fmoc-based SPPS, the Npys group is unstable to the piperidine conditions used for Fmoc removal, so it is typically introduced at the N-terminus of the peptide.







Formation of Unsymmetrical Disulfide Bond



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